molecular formula C6H15ClN2O2S B2688561 N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride CAS No. 2089257-53-2

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride

Cat. No.: B2688561
CAS No.: 2089257-53-2
M. Wt: 214.71
InChI Key: MPSWVUIZKUBTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride (CID: 22352625) is a sulfonamide derivative featuring a pyrrolidine ring (5-membered nitrogen-containing heterocycle) linked to a methanesulfonamide group via a methylene bridge. Its molecular formula is C₅H₁₂N₂O₂S·HCl, with a SMILES string of CS(=O)(=O)NC1CCNC1 . The compound’s structure is characterized by:

  • A polar sulfonamide group (-SO₂NH-), enhancing solubility in polar solvents.
  • A hydrochloride salt, improving stability and bioavailability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSWVUIZKUBTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₅ClN₂O₂S
  • Molecular Weight : 214.71 g/mol
  • CAS Number : 1810074-90-8

The compound features a pyrrolidine ring, which is crucial for its biological activity. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for pharmaceutical formulations.

Drug Development

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural characteristics suggest possible interactions with neurotransmitter systems, indicating a role in the modulation of central nervous system activity.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Its inhibition properties can affect various biological targets, including:

  • Enzyme Inhibition : Targeting enzymes related to cancer cell proliferation.
  • Neurotransmitter Modulation : Influencing serotonin and dopamine pathways, which are critical in psychiatric disorders.

Potential Therapeutic Areas

The unique structure of this compound opens avenues for exploration in several therapeutic areas:

  • Neurological Disorders : Potential applications in treating conditions like schizophrenia and depression due to its interaction with serotonin receptors .
  • Pain Management : Investigated for its analgesic properties through modulation of pain pathways.
  • Metabolic Disorders : Possible implications in managing metabolic syndromes through enzyme inhibition.

Case Study 1: Neurological Impact

A study conducted on animal models demonstrated that this compound exhibited significant effects on behavior indicative of reduced anxiety and improved cognitive function. These findings support its potential use in treating anxiety disorders and cognitive impairments associated with neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research has shown that the compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The observed IC50 values were:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that this compound could serve as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism of action of N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Core Structure Molecular Formula Key Features
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride Pyrrolidine C₅H₁₂N₂O₂S·HCl 5-membered ring; compact structure; moderate molecular weight (~200.5 g/mol).
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride Piperidine (6-membered) C₇H₁₇ClN₂O₂S 6-membered ring; increased lipophilicity; higher molecular weight (228.74 g/mol).
Dronedarone Hydrochloride Benzofuran + sulfonamide C₃₁H₄₄N₂O₅S·HCl Complex benzofuran core; iodine-free derivative of amiodarone; antiarrhythmic.
N-(3-Chloro-4-methylphenyl)methanesulfonamide Aromatic substituent C₈H₁₀ClNO₂S Aromatic chlorophenyl group; potential enzyme inhibition applications.

Key Observations :

  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic properties. Piperidine derivatives (e.g., ) exhibit higher lipophilicity, impacting membrane permeability .
  • Substituents : Aromatic or heterocyclic additions (e.g., dronedarone’s benzofuran ) enhance target specificity but increase synthetic complexity.

Biological Activity

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride, a compound with significant biological activity, is characterized by its unique structure that includes a pyrrolidine ring and a methanesulfonamide functional group. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 200.69 g/mol. The compound is identified by the CAS number 329794-44-7 and demonstrates solubility in water due to its hydrochloride form, which enhances its applicability in pharmaceutical formulations.

Structural Characteristics

The structure of the compound can be described as follows:

PropertyValue
Molecular FormulaCHClNOS
Molecular Weight (g/mol)200.69
CAS Number329794-44-7
Functional GroupsPyrrolidine, Sulfonamide

Biological Activity

Research indicates that this compound exhibits diverse biological activities, particularly as an enzyme inhibitor and in cellular signaling pathways. Its structural features suggest potential interactions with various biological targets.

The compound primarily functions by inhibiting specific enzymes involved in critical cellular processes. Notably, it has been shown to inhibit histone deacetylases (HDACs), leading to alterations in gene expression that may have therapeutic implications in cancer treatment.

Enzyme Inhibition Studies

Studies have highlighted its inhibitory effects on various enzymes:

EnzymeIC50 (μM)Reference
Histone Deacetylases (HDACs)15.3
Other Cellular Kinases>30

Therapeutic Applications

  • Cancer Treatment : The inhibition of HDACs suggests potential applications in oncology, where modulation of gene expression can lead to reduced tumor growth.
  • Neurological Disorders : Preliminary studies indicate possible interactions with neurotransmitter systems, suggesting applications in treating conditions such as depression and anxiety .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activities .

Study on Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction. The results showed a fold increase in caspase-3 activation, indicating effective apoptosis signaling:

Cell LineConcentration (μM)Apoptosis Induction (Fold Increase)
MDA-MB-231105
Hs 578T54

This study highlights the compound's potential as a therapeutic agent in cancer treatment.

Neurological Effects

In another investigation focusing on its effects on the central nervous system, this compound was found to modulate serotonin pathways, suggesting potential antidepressant effects .

Q & A

Q. What are the standard synthetic routes for preparing N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride?

The compound is typically synthesized via nucleophilic substitution or amidation. For example, a pyrrolidine derivative (e.g., 3-aminomethylpyrrolidine) reacts with methanesulfonyl chloride in the presence of a base like triethylamine in tetrahydrofuran (THF) at room temperature. Post-reaction, the hydrochloride salt is formed by acidification . Purity is often assessed via HPLC (>98%), as seen in analogous sulfonamide syntheses .

Q. How can researchers confirm the structural identity of this compound?

Key characterization methods include:

  • IR spectroscopy : Detect sulfonamide S=O stretches (~1327–1342 cm⁻¹) and N–H bending (~1593 cm⁻¹) .
  • NMR : Methanesulfonyl protons appear as a singlet at ~3.0 ppm (¹H) and ~40 ppm (¹³C). Pyrrolidine ring protons show characteristic splitting patterns .
  • Mass spectrometry : Molecular ion peaks should align with the theoretical molecular weight (283.39 g/mol for analogous compounds) .

Q. What solubility properties are critical for in vitro assays?

While direct solubility data for this compound is limited, structurally related pyrrolidine sulfonamides exhibit poor water solubility. Researchers should pre-dissolve the compound in DMSO (≤10 mg/mL) and validate stability via HPLC. Buffered saline (pH 7.4) compatibility testing is recommended to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like N-alkylated impurities?

Competitive alkylation at the pyrrolidine nitrogen is a common side reaction. Strategies include:

  • Using sterically hindered bases (e.g., DIPEA) to reduce nucleophilicity of the pyrrolidine nitrogen.
  • Lowering reaction temperatures (0–5°C) during sulfonylation .
  • Monitoring by-products via LC-MS and employing preparative HPLC for purification .

Q. How can computational methods aid in understanding its structure-activity relationships (SAR)?

Molecular dynamics simulations and docking studies can predict binding affinities to biological targets (e.g., enzymes or receptors). For example, the pyrrolidine ring’s conformation influences interactions with hydrophobic pockets, while the sulfonamide group may participate in hydrogen bonding. Tools like Schrödinger Suite or AutoDock Vina are recommended .

Q. What analytical strategies resolve conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in pyrrolidine) causing signal broadening.
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and differentiate overlapping signals.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or salt form .

Q. How should researchers address stability discrepancies under varying pH conditions?

Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C, 24h) to identify hydrolytic cleavage products.
  • Oxidative stress (3% H₂O₂) to detect sulfonamide oxidation.
  • Monitor degradation via UPLC-MS and develop stability-indicating methods .

Q. What methodologies are suitable for quantifying trace impurities in bulk samples?

  • LC-MS/MS : Detect and quantify low-abundance impurities (e.g., residual starting materials, des-methyl analogs) with a limit of quantification (LOQ) ≤0.1%.
  • Ion chromatography : Quantify chloride counterion content (theoretical ~12.5% w/w) .

Data Contradiction and Validation

Q. How to reconcile conflicting purity reports from different analytical techniques?

Discrepancies between HPLC (>98%) and elemental analysis (<97%) may arise from hygroscopicity or residual solvents. Mitigation steps:

  • Perform Karl Fischer titration to assess water content.
  • Use TGA to quantify solvent residues.
  • Cross-validate with qNMR for absolute purity .

Q. What strategies validate biological activity when structural analogs show divergent potency?

  • Perform SAR studies : Synthesize derivatives with modified pyrrolidine substituents or sulfonamide groups.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Compare in vitro/in vivo efficacy against reference standards (e.g., dronedarone hydrochloride, a related sulfonamide drug) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.